molecular formula C17H12N2 B8770069 9-(2-Pyridyl)carbazole CAS No. 23866-67-3

9-(2-Pyridyl)carbazole

Cat. No. B8770069
Key on ui cas rn: 23866-67-3
M. Wt: 244.29 g/mol
InChI Key: JDINBEDUGBFLEC-UHFFFAOYSA-N
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Patent
US06998492B2

Procedure details

In 40 ml of o-dichlorobenzene as solvent, 3.94 g of carbazole, 7.26 g of 2-iondopyridine, 13.10 g of potassium carbonate, 3 g of copper powder, and 0.62 g of 18-crown-6-ether were mixed and refluxed under a nitrogen atmosphere for 10 hours. Thereafter, copper and inorganic salts were removed, and the mixture was purified by column chromatography. Consequently, ligand Hpcz (9-(2-pyridyl)carbazole) was obtained (opal powder, the yield: 93%). The following is the synthesis scheme (b-1).
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].C1O[CH2:36][CH2:35]OCCOCCOCCOCCOC1>ClC1C=CC=CC=1Cl.[Cu]>[N:12]1[CH:36]=[CH:35][CH:9]=[CH:10][C:11]=1[N:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.94 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
13.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.62 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
40 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Name
copper
Quantity
3 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under a nitrogen atmosphere for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
Thereafter, copper and inorganic salts were removed
CUSTOM
Type
CUSTOM
Details
the mixture was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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